molecular formula C9H12ClN B167809 N-(2-Chloroethyl)-N-methylaniline CAS No. 1669-85-8

N-(2-Chloroethyl)-N-methylaniline

Cat. No. B167809
CAS RN: 1669-85-8
M. Wt: 169.65 g/mol
InChI Key: KYTLVUBCXILIQO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylaniline is a chemical compound that is a precursor to several cationic azo dyes . It is used in the synthesis of various compounds and has applications in different fields .


Synthesis Analysis

The synthesis of N-(2-Chloroethyl)-N-methylaniline can be achieved through different methods. One such method involves the reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol. Another method involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .


Molecular Structure Analysis

The molecular structure of N-(2-Chloroethyl)-N-methylaniline is complex and involves various chemical bonds and interactions. Detailed crystallographic parameters, bond lengths, and angles can provide insights into its structure .


Chemical Reactions Analysis

N-(2-Chloroethyl)-N-methylaniline can undergo various chemical reactions. For instance, it can react with alcohols to form carbonate esters or with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

N-(2-Chloroethyl)-N-methylaniline has diverse physical and chemical properties. It is known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance . More detailed properties like its solubility, storage temperature, and molecular weight can be found in its safety data sheet .

Scientific Research Applications

DNA-Protein Cross-Linking

Mechlorethamine, a derivative of N-(2-Chloroethyl)-N-methylaniline, is recognized for its ability to induce DNA-DNA and DNA-protein cross-links, interfering with DNA replication in cancer cells. A study revealed that mechlorethamine effectively cross-links cysteine thiols within proteins to guanine in DNA, suggesting its utility in antitumor applications (Michaelson-Richie et al., 2011).

Polymer Formation and Electrochemical Applications

Polymer Formation

Poly(N-methylaniline) (PNMANI) is synthesized through the anodic oxidation of N-methylaniline, with its structural changes during redox switching being significant. The process indicates the formation of dimers with structural specificity and highlights the importance of the N-substituent methyl groups in the oxidation process. This understanding is crucial for developing electrochemically active polymers with tailored properties (Planes et al., 2014).

Electrochemical Characterization

The electropolymerization of N-methylaniline in organic solvents reveals insights into the formation of poly(N-methylaniline) and its soluble fraction. The characterizations through cyclic voltammetry, mass spectroscopy, and in situ UV–Visible and Raman spectroscopy provide valuable information for applications in the field of electrochemical devices (Wei et al., 2005).

Industrial Applications

Alkylation in Industry

N-methylaniline is a key component in industries like paper, textile dyes, drugs, and explosives. The vapor phase alkylation of aniline with methanol to form N-methylaniline is advantageous, offering high selectivity and requiring milder operating conditions. This process's efficiency is critical for various industrial applications (Nehate & Bokade, 2009).

Chemical Synthesis and Modifications

Synthesis Techniques

Innovations in the synthesis of 2-chloro-6-methylaniline showcase the development of new methods, employing different oxidants and protective groups. These advancements are crucial for synthesizing specific aniline derivatives with potential applications in various fields, including pharmaceuticals (Qian-cheng, 2009).

Safety And Hazards

N-(2-Chloroethyl)-N-methylaniline is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction . It is advised to handle this chemical with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for N-(2-Chloroethyl)-N-methylaniline could involve further exploration of its synthesis methods, its potential applications, and its mechanism of action. More research could also be conducted to understand its physical and chemical properties and to mitigate its safety hazards .

properties

IUPAC Name

N-(2-chloroethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLVUBCXILIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168202
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)-N-methylaniline

CAS RN

1669-85-8
Record name N-(2-Chloroethyl)-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1669-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)-N-methylaniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N-(2-chloroethyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture of compound 2a (1.25 g, 8.3 mmol) and CH2Cl2 (50 mL), SOCl2 (1.2 mls, 16.5 mmol) was added dropwise over 20 min. During addition the solution turned from colorless to yellow. After the addition was complete, the mixture was heated to reflux for one hour. After cooling to room temperature, the mixture was quenched carefully with cold, saturated aqueous K2CO3 (50 mL). The mixture was then extracted with CH2Cl2, and the combined organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc to provide the compound 2b (0.55 g, 3.2 mmol, 39.3% yield) as a yellow oil. HRMS (ESI, positive) m/z calcd. for C9H13ClN [M+H]+: 170.07310, found: 170.07309. 1H NMR (400 MHz, Chloroform-d) δ 7.24 (dd, J=8.8, 7.3 Hz, 2H), 6.73 (m, J=14.2, 7.6 Hz, 3H), 3.71-3.56 (m, 4H), 3.00 (s, 3H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
39.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AA Gall, TM Ivanova, GV Shishkin - SIBIRSKII KHIMICHESKII …, 1991 - hero.epa.gov
… 1-Amino-3-[4-(N-2-chlorethyl-N-methylamino)phenyl]propane was obtained from N-2-chloroethyl-N-methylaniline according to the scheme, including vinylformylation by Jutz, a reaction …
Number of citations: 2 hero.epa.gov
GG Hazen - 1952 - search.proquest.com
THE SYNTHESIS OF NITROGEN MUSTARD DERIVATIVES OF SOME STEROIDS AND RELATED COMPOUNDS THE SYNTHESIS OF NITROGEN MUSTARD DERIVATIVES OF …
Number of citations: 3 search.proquest.com
R Cen, M Liu, H Xiao, HP Yang, LX Chen, Q Li… - Sensors and Actuators B …, 2023 - Elsevier
A supramolecular fluorescent probe based on double-cavity nor-seco-cucurbit[10]uril (ns-Q[10]) was constructed using the non-covalent host-guest interactions between ns-Q[10] and …
Number of citations: 11 www.sciencedirect.com
TR Bell-Horwath - 2014 - search.proquest.com
DNA modifying agents are stalwarts of chemotherapeutic cancer treatments, but require vital design improvements to improve selectivity, lower side effects, and continue their …
Number of citations: 5 search.proquest.com
佐藤義朗, 小川雅清, 小島寛之, 竹内正孝… - YAKUGAKU …, 1974 - jstage.jst.go.jp
Reaction of N-(2-halogenoethyl)-N-methylaniline (I) with magnesium under the Grignard condition was investigated to isolate N-methyl-N-ethylaniline (IV), 1, 4-bis-(methylphenylamino) …
Number of citations: 2 www.jstage.jst.go.jp

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